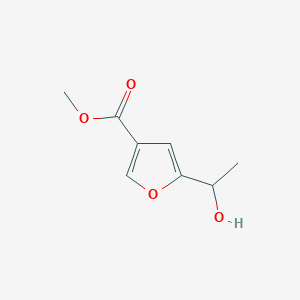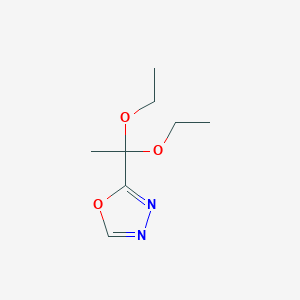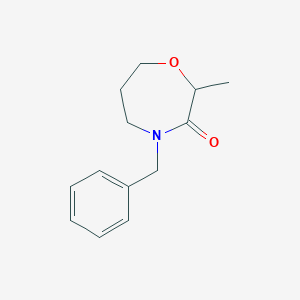![molecular formula C10H13ClF3NO B1382939 Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride CAS No. 1803600-19-2](/img/structure/B1382939.png)
Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride
説明
“Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride” is a chemical compound with the CAS number 1803600-19-2 . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of “this compound” involves a trifluoroethoxy group attached to a phenyl ring, which is further connected to a methylamine group . The exact structure can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . It has a molecular weight of 255.67 . More specific physical and chemical properties such as melting point, boiling point, and solubility can be determined through further analysis.科学的研究の応用
1. Impurity Identification in Synthetic Processes
A study by Toske et al. (2017) focused on the identification of impurities in methamphetamine synthesis. They isolated and identified a compound similar in structure to Methyl({[4-(2,2,2-trifluoroethoxy)phenyl]methyl})amine hydrochloride, showing its relevance in forensic chemistry and drug synthesis analysis.
2. Metal Ion Affinities and Fluorescence Properties
Research by Liang et al. (2009) explored derivatives of tris((6-phenyl-2-pyridyl)methyl)amine, similar to this compound, for their metal ion affinities and fluorescence properties. This study is significant for understanding the interaction of such compounds with metal ions and their potential application in fluorescence-based technologies.
3. Coordination Chemistry and Crystal Structure
A study by Znovjyak et al. (2010) examined a compound with a structure related to this compound in a uranium coordination complex. This research contributes to the field of coordination chemistry and crystallography, providing insights into the structural dynamics of such complexes.
4. Synthesis and Analysis of Pharmaceutical Intermediates
Research by Zhou et al. (2018) on the synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, a compound related to this compound, demonstrates the compound's significance in pharmaceutical research, particularly as an intermediate in drug synthesis.
5. Development of Novel Antibacterial Agents
A 2021 study by Reddy and Prasad involved synthesizing derivatives related to this compound, exploring their potential as antibacterial agents. This illustrates the compound's relevance in developing new antibacterial drugs.
6. Role in Neurotoxicity Research
The study of N-methyltransferases in the neurotoxicity associated with metabolites of compounds structurally similar to this compound was explored by Ansher et al. (1986). This research is crucial in understanding the enzymatic processes involved in the neurotoxicity of related compounds.
Safety and Hazards
特性
IUPAC Name |
N-methyl-1-[4-(2,2,2-trifluoroethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO.ClH/c1-14-6-8-2-4-9(5-3-8)15-7-10(11,12)13;/h2-5,14H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMYYOEUJKGMUKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OCC(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(S)-N-[4-(1-Amino-ethyl)-phenyl]-acetamide hydrochloride](/img/structure/B1382863.png)
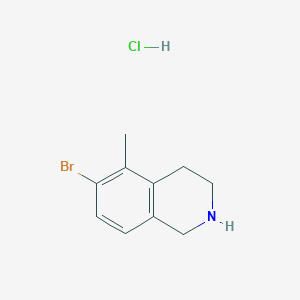
![2-Chloromethyl-4-methoxy-thieno[3,2-d]pyrimidine](/img/structure/B1382866.png)
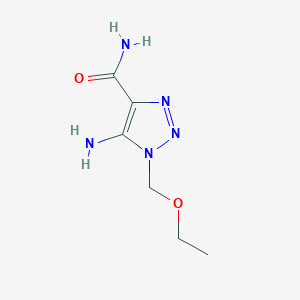

![3-Benzyl-6-oxa-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B1382871.png)

